molecular formula C24H19ClN2O2 B7708963 3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide

3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide

Cat. No.: B7708963
M. Wt: 402.9 g/mol
InChI Key: IMWDJLACHOZPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the quinoline moiety in its structure makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide typically involves multiple steps One common method includes the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride in the presence of a base such as pyridineThe final step involves the coupling of the intermediate with aniline under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving quinoline derivatives.

    Medicine: The compound exhibits potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-10-11-17-13-19(23(28)26-22(17)12-16)15-27(21-8-3-2-4-9-21)24(29)18-6-5-7-20(25)14-18/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWDJLACHOZPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.